3,4-Dichloro-alpha-(cyclopentylmethyl)-N-2-pyridinyl-benzeneacetamide
Description
3,4-Dichloro-alpha-(cyclopentylmethyl)-N-2-pyridinyl-benzeneacetamide is a synthetic organic compound featuring a benzeneacetamide core substituted with two chlorine atoms at the 3- and 4-positions, a cyclopentylmethyl group at the alpha position, and a 2-pyridinyl moiety attached to the amide nitrogen. The pyridinyl substituent distinguishes it from related compounds, likely influencing polarity, solubility, and intermolecular interactions.
Properties
IUPAC Name |
3-cyclopentyl-2-(3,4-dichlorophenyl)-N-pyridin-2-ylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20Cl2N2O/c20-16-9-8-14(12-17(16)21)15(11-13-5-1-2-6-13)19(24)23-18-7-3-4-10-22-18/h3-4,7-10,12-13,15H,1-2,5-6,11H2,(H,22,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFZWICAONXFLJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC(C2=CC(=C(C=C2)Cl)Cl)C(=O)NC3=CC=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80376396 | |
| Record name | 3-Cyclopentyl-2-(3,4-dichlorophenyl)-N-(pyridin-2-yl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80376396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
300353-42-8 | |
| Record name | 3-Cyclopentyl-2-(3,4-dichlorophenyl)-N-(pyridin-2-yl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80376396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dichloro-alpha-(cyclopentylmethyl)-N-2-pyridinyl-benzeneacetamide typically involves multiple steps, starting from readily available precursors. The synthetic route may include:
Chlorination: Introduction of chlorine atoms to the benzene ring.
Cyclopentylmethylation: Addition of the cyclopentylmethyl group.
Pyridinylation: Incorporation of the pyridinyl group.
Each step requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize efficiency and minimize costs. This could include continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to isolate the final product.
Chemical Reactions Analysis
Amide Functional Group Reactions
The central acetamide moiety undergoes reactions typical of secondary amides:
Aromatic Ring Reactivity
The 3,4-dichlorophenyl ring participates in electrophilic substitution reactions, with regioselectivity influenced by Cl substituents:
Pyridinyl Group Interactions
The pyridinyl nitrogen facilitates coordination and hydrogen bonding:
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Metal Complexation : Forms stable complexes with transition metals (e.g., Pd, Cu), enhancing catalytic activity in cross-coupling reactions .
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Acid-Base Reactions : Protonation at the pyridinyl N occurs in acidic media (pH < 4), altering solubility and reactivity .
Biological Activation Pathways
While not strictly chemical reactions, the compound’s interactions with G protein-coupled receptors (GPCRs) involve:
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Receptor Binding : The cyclopentylmethyl group induces conformational changes in GPCRs, activating intracellular signaling via Gα subunits .
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Metabolic Oxidation : Hepatic cytochrome P450 enzymes oxidize the cyclopentylmethyl chain, forming hydroxylated metabolites .
Stability and Degradation
Critical stability parameters under varying conditions:
Scientific Research Applications
3,4-Dichloro-alpha-(cyclopentylmethyl)-N-2-pyridinyl-benzeneacetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 3,4-Dichloro-alpha-(cyclopentylmethyl)-N-2-pyridinyl-benzeneacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering a cascade of biochemical events. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogs include:
3,4-Dichloro-alpha-(cyclopentylmethyl)-N-((methylamino)carbonyl)benzeneacetamide (CAS: 300354-43-2): Differs in the amide nitrogen substituent (methylamino carbonyl vs. pyridinyl).
2,2-Dichloro-N-(3,4-dichlorophenyl)acetamide : Features a dichlorophenyl group instead of cyclopentylmethyl and pyridinyl, with distinct N–H bond conformations .
N-(3,4-Dimethylphenyl)acetamide : Lacks chlorine and cyclopentylmethyl groups but shares the acetamide core, highlighting substituent-driven conformational changes .
Molecular and Conformational Analysis
- Substituent Impact on Conformation: In 2,2-dichloro-N-(3,4-dichlorophenyl)acetamide, the N–H bond adopts a syn conformation relative to the 3-chloro substituent, facilitating intermolecular N–H⋯O hydrogen bonding . This contrasts with anti-conformations observed in other analogs (e.g., 2,2,2-trichloro-N-(3,4-dimethylphenyl)acetamide), which alter packing and solubility .
- Physicochemical Properties: Compound Name Molecular Formula Molecular Weight CAS Number Key Substituents Purity 3,4-Dichloro-alpha-(cyclopentylmethyl)-N-2-pyridinyl-benzeneacetamide Not provided ~343–360* Not available 3,4-Cl; cyclopentylmethyl; pyridinyl Unknown 3,4-Dichloro-alpha-(cyclopentylmethyl)-N-((methylamino)carbonyl)benzeneacetamide C₁₆H₂₀Cl₂N₂O₂ 343.25 300354-43-2 3,4-Cl; cyclopentylmethyl; methylamino carbonyl 95% 2,2-Dichloro-N-(3,4-dichlorophenyl)acetamide C₈H₅Cl₄NO 291.95 Not provided 2,2-Cl; 3,4-Cl-phenyl Not reported *Estimated based on structural similarity to CAS 300354-43-2.
Reactivity and Functional Group Behavior
- Lumping Strategy Implications : Organic compounds with similar functional groups (e.g., acetamide cores, halogen substituents) may undergo analogous reactions, such as hydrolysis or nucleophilic substitution, as suggested by lumping strategies that group structurally related species .
- Hydrogen Bonding: The pyridinyl group’s nitrogen atom could participate in hydrogen bonding or π-π stacking, differing from the methylamino carbonyl analog’s N–H⋯O interactions .
Key Research Findings and Gaps
Conformational Flexibility : Substituents dictate molecular conformation (syn/anti), influencing aggregation and crystallinity .
Solubility Trends : Polar groups (e.g., pyridinyl) may enhance solubility compared to lipophilic cyclopentylmethyl chains, though experimental validation is needed.
Research Gaps : Direct data on the target compound’s biological activity, stability, and synthetic protocols are absent, necessitating further study.
Biological Activity
3,4-Dichloro-alpha-(cyclopentylmethyl)-N-2-pyridinyl-benzeneacetamide is a compound of interest due to its potential pharmacological properties. This article reviews the biological activity associated with this compound, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C14H16Cl2N2O
- Molecular Weight : 299.2 g/mol
- IUPAC Name : this compound
The compound features a dichlorobenzene moiety and a pyridine ring, which are known to influence its biological activity.
The biological activity of this compound has been linked to several mechanisms:
- Sodium Channel Inhibition : Research indicates that compounds similar in structure may act as inhibitors of voltage-gated sodium channels (Nav), particularly Nav 1.7, which is implicated in pain pathways .
- Anti-inflammatory Effects : The compound has shown potential in reducing inflammatory responses in various models, possibly through the inhibition of nitric oxide production and other inflammatory mediators .
- Neuroprotective Properties : Some studies suggest that it may exert neuroprotective effects by modulating neurotransmitter systems and reducing oxidative stress .
Table 1: Summary of Biological Activities
Case Studies
- Pain Management : A study investigated the efficacy of sodium channel inhibitors in chronic pain models, demonstrating that compounds structurally related to this compound significantly reduced pain responses in animal models .
- Inflammatory Disorders : In vitro studies have shown that this compound can inhibit lipopolysaccharide-induced inflammation in macrophage cell lines, suggesting its potential use in treating inflammatory diseases .
- Neurodegenerative Diseases : Research has indicated that compounds with similar structures may protect neurons from damage due to excitotoxicity and oxidative stress, highlighting their potential role in neurodegenerative conditions .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3,4-Dichloro-alpha-(cyclopentylmethyl)-N-2-pyridinyl-benzeneacetamide, and what reaction conditions are critical for optimizing yield?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with substitution reactions under alkaline conditions (e.g., using 3-chloro-4-fluoronitrobenzene and 2-pyridinemethanol) followed by reduction with iron powder in acidic media and condensation with cyanoacetic acid. Key factors include maintaining pH control during substitution (pH 9–11) and using condensing agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) for amide bond formation. Yields can be improved by optimizing stoichiometry (1:1.2 molar ratio of amine to cyanoacetic acid) and reaction time (12–16 hours for condensation) .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:
- Nuclear Magnetic Resonance (NMR) : Analyze - and -NMR spectra to confirm cyclopentylmethyl and pyridinyl proton environments.
- High-Performance Liquid Chromatography (HPLC) : Employ a C18 reverse-phase column with a mobile phase of acetonitrile/water (70:30 v/v) and 0.1% trifluoroacetic acid (TFA) to assess purity (>95%).
- X-ray Crystallography : Resolve crystal structures (e.g., monoclinic P2/c space group) to confirm stereochemistry and bond angles .
Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?
- Methodological Answer : Conduct in vitro assays targeting bacterial enzymes (e.g., acetyl-CoA carboxylase or PPTases) using fluorescence-based enzymatic inhibition assays. Use bacterial strains like Staphylococcus aureus (MIC range: 0.5–32 µg/mL) and measure IC values via kinetic fluorescence plate readers (excitation/emission: 485/535 nm) .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across different assay systems?
- Methodological Answer : Perform cross-validation using orthogonal assays. For example:
- If enzyme inhibition data (IC = 2 µM) conflicts with cell-based MIC values (>32 µg/mL), assess membrane permeability via logP calculations (e.g., using ChemAxon) or PAMPA assays.
- Use statistical tools (e.g., Bland-Altman plots) to quantify variability between assays and identify confounding factors (e.g., serum protein binding) .
Q. What strategies are effective for optimizing the compound’s metabolic stability without compromising target affinity?
- Methodological Answer :
- Structural Modifications : Introduce electron-withdrawing groups (e.g., trifluoromethyl) at the benzene ring to reduce cytochrome P450-mediated oxidation.
- Prodrug Design : Synthesize ester prodrugs (e.g., acetylated cyclopentylmethyl derivatives) to enhance solubility and hepatic stability.
- In Silico Modeling : Use molecular dynamics simulations (e.g., GROMACS) to predict metabolic hotspots and guide synthetic modifications .
Q. How can conflicting crystallographic data (e.g., bond length discrepancies) be reconciled in structural studies?
- Methodological Answer :
- Data Refinement : Apply SHELXL-97 for iterative refinement of X-ray data, adjusting thermal parameters (B-factors) and occupancy rates for disordered atoms.
- Comparative Analysis : Cross-reference with analogous structures (e.g., PubChem CID 135565357) to validate bond lengths (e.g., C–N: 1.34 Å vs. 1.37 Å) and torsional angles (±5° tolerance) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
